Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic scaffold combining thiophene and pyridine rings. The structure includes a 2-naphthamido group at position 2, a benzyl substituent at position 6, and a methyl ester at position 3, with a hydrochloride salt enhancing solubility. Its structural complexity enables diverse pharmacological interactions, particularly in modulating inflammatory and receptor-mediated pathways .
Properties
IUPAC Name |
methyl 6-benzyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S.ClH/c1-32-27(31)24-22-13-14-29(16-18-7-3-2-4-8-18)17-23(22)33-26(24)28-25(30)21-12-11-19-9-5-6-10-20(19)15-21;/h2-12,15H,13-14,16-17H2,1H3,(H,28,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHYSUGGQHAISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C20H22ClN2O3S
- Molecular Weight : 396.91 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.
- Anticancer Properties : In vitro studies indicate potential cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Evidence suggests it may provide neuroprotection through modulation of neurotransmitter systems.
Pharmacological Studies
Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
-
Absorption and Distribution :
- High human intestinal absorption (approx. 99%).
- Ability to cross the blood-brain barrier effectively.
-
Metabolism :
- Substrate for CYP450 enzymes (notably CYP2D6 and CYP3A4), indicating potential drug-drug interactions.
-
Excretion :
- Primarily eliminated via renal pathways.
Anticancer Activity
A study published in Cancer Research evaluated the compound's effects on human breast cancer cells (MCF-7). Results showed:
- IC50 Value : Approximately 15 µM, indicating effective cytotoxicity.
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
Antimicrobial Efficacy
Research conducted by the Journal of Antimicrobial Chemotherapy reported:
- Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Cancer Research |
| Antimicrobial | Staphylococcus aureus | 16 µg/mL | Journal of Antimicrobial Chemotherapy |
| Neuroprotective | SH-SY5Y (Neuroblastoma) | N/A | Neuropharmacology Studies |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The tetrahydrothieno[2,3-c]pyridine core is conserved across analogues, but substitutions at positions 2, 3, and 6 dictate functional differences:
Key Observations :
- 2-Naphthamido vs.
- Ester Groups: Methyl esters (target compound) generally offer slower metabolic hydrolysis than ethyl esters (e.g., Tinoridine), prolonging plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
